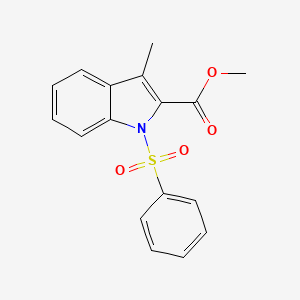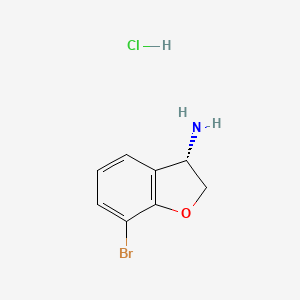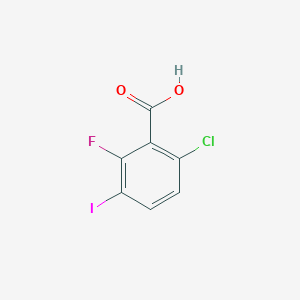
3-(2-甲氧基苯基)-4-氧代-4H-色烯-7-基甲磺酸酯
描述
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate is a useful research compound. Its molecular formula is C17H14O6S and its molecular weight is 346.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成技术
已经开发出与 3-(2-甲氧基苯基)-4-氧代-4H-色烯-7-基甲磺酸酯相关的化合物的有效合成技术。例如,已经实现了微波辅助、甲磺酸催化的 3,3′-(芳基亚甲基)双(4-羟基-2H-色烯-2-酮)的合成,展示了高产率、反应时间短、能耗低和后处理方便的优点 (Qi et al., 2014)。
抗菌作用
结构上与 3-(2-甲氧基苯基)-4-氧代-4H-色烯-7-基甲磺酸酯相似的化合物显示出显着的抗菌特性。对 4-羟基色烯-2-酮合成衍生物的研究表明,对金黄色葡萄球菌、大肠杆菌和蜡状芽孢杆菌等多种细菌菌株具有显着的抑菌和杀菌活性 (Behrami & Dobroshi, 2019)。
晶体结构分析
相关化合物(如双香豆素衍生物的三乙胺盐)的晶体结构提供了对这些化合物中分子结构和电荷辅助氢键的见解,这可能与 3-(2-甲氧基苯基)-4-氧代-4H-色烯-7-基甲磺酸酯相关 (Ikram et al., 2018)。
水解研究
甲磺酸酯的选择性水解是合成各种化合物(包括与 3-(2-甲氧基苯基)-4-氧代-4H-色烯-7-基甲磺酸酯相关的化合物)的关键过程。研究表明了此类水解过程的 pH 依赖性和效率 (Chan et al., 2008)。
在癌症治疗中的应用
某些 4-氧代-2-苯基-4H-色烯-7-基甲磺酸酯的衍生物已被评估其对癌细胞系的细胞毒性,如乳腺癌细胞系 MCF-7,在凋亡诱导活性方面显示出有希望的结果,并具有作为类固醇硫酸酶抑制剂的潜力 (Javadi et al., 2021)。
作用机制
Target of Action
The primary targets of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate are carbonic anhydrase (CA) isoforms . These include four α-CA isozymes, namely hCA I, hCA II, hCA IV, and hCA VI . Carbonic anhydrases are metalloenzymes that play a crucial role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide .
Mode of Action
The compound interacts with its targets through a process known as sulfatase activity . This involves the hydrolysis of the original sulfonate esters to the corresponding phenols . These phenols then act as inhibitors of the carbonic anhydrase enzymes .
Biochemical Pathways
The compound affects the carbonic anhydrase pathway, which is involved in the maintenance of pH homeostasis . By inhibiting the carbonic anhydrase enzymes, the compound disrupts this pathway, potentially leading to changes in cellular pH levels .
Pharmacokinetics
It is known that the compound is hydrolyzed effectively to the corresponding phenols . These phenols then act as inhibitors of the carbonic anhydrase enzymes
Result of Action
The primary result of the compound’s action is the inhibition of carbonic anhydrase enzymes . This can lead to changes in cellular pH levels, potentially affecting various physiological processes .
Action Environment
The action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s sulfatase activity Additionally, the presence of other compounds can potentially affect the compound’s stability and efficacy
生化分析
Biochemical Properties
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it may inhibit or activate specific enzymes, thereby influencing the overall biochemical pathways within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to changes in their activity and function .
Cellular Effects
The effects of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it can alter cellular metabolism by impacting the activity of key metabolic enzymes, leading to changes in the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate exerts its effects through specific binding interactions with biomolecules. This compound can bind to enzymes and proteins, leading to either inhibition or activation of their functions. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, thereby modulating downstream effects on gene expression and cellular responses. Additionally, it can influence the transcriptional activity of specific genes by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but may degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing cellular stress responses and improving metabolic function. At higher doses, it may induce toxic or adverse effects, including oxidative stress, inflammation, and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects without causing harm .
Metabolic Pathways
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence the activity of enzymes involved in the detoxification of reactive oxygen species, as well as those involved in the synthesis and degradation of key metabolites. These interactions can lead to changes in the overall metabolic profile of cells, affecting their energy balance and redox state .
Transport and Distribution
Within cells and tissues, 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in particular cellular compartments, influencing its activity and function. The transport and distribution of this compound are critical for its efficacy, as they determine the concentration and availability of the compound at its target sites.
Subcellular Localization
The subcellular localization of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate is essential for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, its localization to the nucleus may impact gene expression and cellular responses to stress .
属性
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6S/c1-21-15-6-4-3-5-12(15)14-10-22-16-9-11(23-24(2,19)20)7-8-13(16)17(14)18/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTDPCSGZOVMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364412 | |
| Record name | 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208446-31-5 | |
| Record name | 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


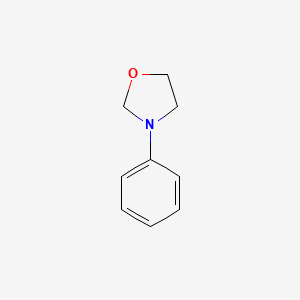
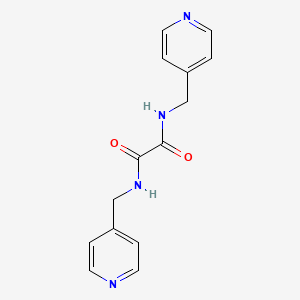
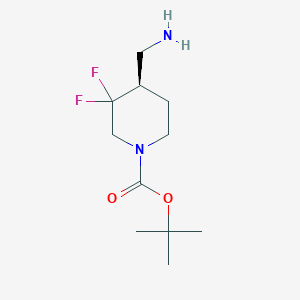
![2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B3049406.png)
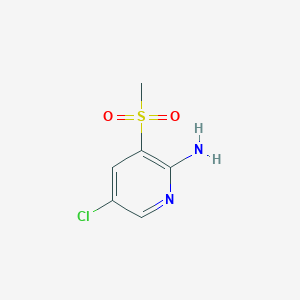
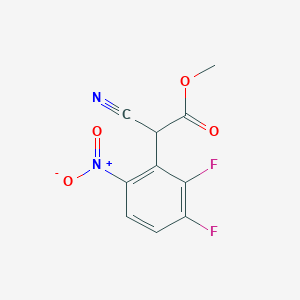
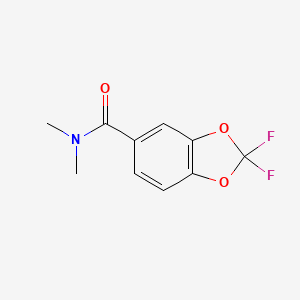
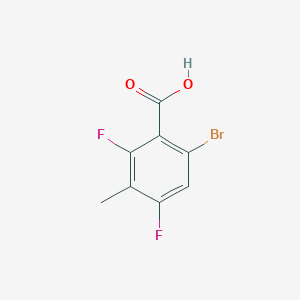
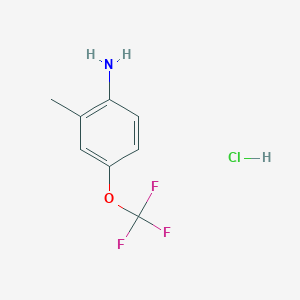
![N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide](/img/structure/B3049413.png)
